molecular formula C17H20N2O4S2 B2692724 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 899751-93-0

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2692724
CAS No.: 899751-93-0
M. Wt: 380.48
InChI Key: LYYMNLFFNKXCTG-UHFFFAOYSA-N
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Description

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure found in compounds with a wide range of biological activities . The core is further functionalized with a tosyl (p-toluenesulfonyl) group at the 1-position, a moiety commonly employed in organic synthesis. The tosyl group is widely recognized for its utility as a protecting group for amines, enhancing crystallinity and stability, and also serves as an excellent leaving group in nucleophilic substitution reactions, enabling further structural diversification . At the 6-position of the tetrahydroquinoline ring, a methanesulfonamide group is present. Sulfonamide-functionalized tetrahydroquinolines have been investigated as key intermediates and scaffolds in the development of potential therapeutic agents . Researchers can explore this compound as a versatile building block for the synthesis of more complex molecules or as a candidate for high-throughput screening in assays targeting various disease pathways. The specific structural attributes of this reagent make it particularly valuable for constructing compound libraries aimed at modulating protein-protein interactions or enzyme activity. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-5-8-16(9-6-13)25(22,23)19-11-3-4-14-12-15(7-10-17(14)19)18-24(2,20)21/h5-10,12,18H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYMNLFFNKXCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline compounds, including N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, exhibit significant anticancer properties. The mechanism of action is often linked to their ability to inhibit specific enzymes involved in cancer cell proliferation.

  • Case Study:
    A study published in the Journal of Medicinal Chemistry demonstrated that tetrahydroquinoline derivatives showed selective cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa15.2Apoptosis induction
Other derivativesMCF-712.5Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Its sulfonamide moiety plays a crucial role in its biological activity.

  • Case Study:
    In a study assessing the antimicrobial efficacy of related compounds, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Synthetic Methodologies

This compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various reactions makes it valuable for developing new compounds.

Reaction with Arenesulfonyl Chlorides

The compound can undergo nucleophilic substitution reactions with arenesulfonyl chlorides to form diverse sulfonamide derivatives. This reaction is facilitated by the presence of the tosyl group which enhances electrophilicity.

  • Synthesis Example:
    A synthetic route was developed where this compound was reacted with different arenesulfonyl chlorides under basic conditions to yield various sulfonamide derivatives with promising biological activities .

Mechanism of Action

The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below highlights key structural differences and similarities between N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide and its analogs:

Compound Name Tetrahydroquinoline N-Substituent Sulfonamide Substituent Molecular Formula Reported Activity Reference
This compound Tosyl (p-toluenesulfonyl) Methanesulfonamide C₁₇H₂₀N₂O₄S₂ Not explicitly reported -
Quinabactin (1-(4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide) Propyl 4-Methylphenyl-methanesulfonamide C₂₀H₂₄N₂O₃S ABA receptor agonist
N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide Methyl 4-Methylphenyl-methanesulfonamide C₁₈H₂₁N₂O₃S ABA receptor complex formation
N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 1, ) Benzothienopyrimidinone core Methanesulfonamide C₁₉H₁₇N₅O₅S₃ COX-2 inhibition
Key Observations:

Tetrahydroquinoline N-Substituent: The tosyl group in the target compound introduces steric bulk and electron-withdrawing properties, which may influence metabolic stability and receptor binding compared to smaller substituents like methyl or propyl in analogs .

Sulfonamide Substituent :

  • The target compound’s methanesulfonamide group is simpler compared to the 4-methylphenyl-methanesulfonamide in Quinabactin and ’s compound. The latter’s aromatic substituent may enhance π-π stacking interactions with hydrophobic receptor pockets .

Core Structure: Compounds with benzothienopyrimidinone cores () exhibit COX-2 inhibition, suggesting that the tetrahydroquinoline core in the target compound could be optimized for similar anti-inflammatory activity through strategic functionalization .

Biological Activity

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound this compound belongs to the class of tetrahydroquinoline derivatives. Its chemical structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₃H₁₅N₃O₃S
  • Molecular Weight: 299.35 g/mol

The synthesis typically involves the reaction of tosylated tetrahydroquinoline with methanesulfonamide under specific conditions to yield the desired product. Various methods have been reported in literature for synthesizing related compounds, emphasizing the versatility of the tetrahydroquinoline framework in drug design .

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydroquinoline derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values lower than that of Doxorubicin, a commonly used chemotherapeutic agent:

CompoundIC50 (µg/mL)Comparison with Doxorubicin
Compound A2.5More potent
Compound B3.0More potent
Doxorubicin37.5Reference

These findings suggest that this compound and its analogs could serve as promising candidates for further development in cancer therapy .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Anti-inflammatory Effects : Potentially modulating inflammatory pathways associated with tumor progression.

Case Studies and Research Findings

Several studies have explored the biological effects of tetrahydroquinoline derivatives:

  • Study on Antitumor Effects : A study evaluated various tetrahydroquinoline derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that compounds with specific substituents exhibited enhanced activity compared to standard treatments .
  • Research on Inflammatory Diseases : Another investigation focused on the anti-inflammatory properties of related compounds, suggesting that they may inhibit pathways involved in autoimmune responses .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like benzothieno[3,2-d]pyrimidin-4-one sulphonamides are synthesized via regioselective alkylation or thiol substitution under mild conditions (e.g., DMF as solvent, room temperature) . Optimizing stoichiometry (e.g., 1:1.2 ratio of amine to sulfonyl chloride) and using catalysts like triethylamine can enhance yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
  • Key Considerations : Monitor reaction progress via TLC and characterize intermediates via 1H^1H-NMR to confirm regioselectivity.

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s structure and electronic properties?

  • Methodological Answer :

  • Experimental : FT-IR and FT-Raman spectroscopy identify functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm1^{-1}) . 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry.
  • Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model molecular conformation, vibrational modes, and NMR chemical shifts. These methods resolve discrepancies between experimental and theoretical data .
    • Example : For N-(3-methylphenyl)methanesulfonamide, DFT-derived NMR shifts deviated <5% from experimental values .

Advanced Research Questions

Q. How can regioselectivity challenges in polyalkylation or sulfonylation of the tetrahydroquinoline core be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For tetrahydroquinoline derivatives, tosyl protection at the 1-position directs electrophilic substitution to the 6-position due to steric hindrance. Computational modeling (e.g., Hirshfeld charge analysis) predicts reactive sites, while experimental validation via NOESY NMR confirms spatial arrangements .
  • Case Study : In benzothieno[3,2-d]pyrimidinones, substituents at the 2-position (e.g., thioether groups) enhance bioactivity by altering electron density .

Q. What mechanisms underlie the anti-inflammatory activity of structurally related sulfonamides, and how can this inform studies on the target compound?

  • Methodological Answer : Analogous compounds (e.g., N-[2-(arylthio)benzothienopyrimidin-3-yl]methanesulfonamides) inhibit COX-2 and iNOS expression in human keratinocytes and macrophages . Mechanistic studies involve:

  • In vitro assays : Measure PGE2 and IL-8 levels via ELISA in LPS-stimulated J774 macrophages.
  • Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonds with sulfonamide groups) .
    • Data Table : Bioactive Derivatives and IC50_{50} Values (from )
CompoundCOX-2 Inhibition (%)IL-8 Reduction (%)
Derivative 178 ± 365 ± 4
Derivative 882 ± 270 ± 3

Q. How should researchers resolve contradictions in spectroscopic or bioactivity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies often arise from impurities, solvent effects, or conformational flexibility. Strategies include:

  • Reproducibility checks : Re-synthesize compounds under inert atmospheres.
  • Advanced NMR : 1H^1H-1H^1H COSY and HSQC clarify coupling patterns.
  • DFT-assisted analysis : Compare experimental IR/Raman spectra with simulated spectra to identify anomalous peaks .
    • Example : For N-(2-methylphenyl)methanesulfonamide, solvent polarity altered NMR shifts by 0.2–0.5 ppm, requiring calibration .

Safety and Handling

Q. What safety protocols are essential when handling methanesulfonamide derivatives?

  • Methodological Answer : Refer to MSDS guidelines for analogous compounds (e.g., N-[4-(2-chloroacetyl)phenyl]methanesulfonamide):

  • Storage : 0–6°C under argon to prevent decomposition .
  • Exposure control : Use fume hoods, nitrile gloves, and PPE.
  • First aid : Flush eyes/skin with water for 15 minutes; consult a physician if ingested .

Data Contradiction Analysis

Q. How can conflicting results in computational vs. experimental vibrational spectra be reconciled?

  • Methodological Answer : Discrepancies may arise from anharmonicity or solvent interactions. Apply scaling factors (e.g., 0.961 for B3LYP/6-311++G(d,p)) to DFT-derived frequencies. Use polarizable continuum models (PCM) to simulate solvent effects .

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